molecular formula C15H19N3O2 B12782039 3-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester CAS No. 91857-69-1

3-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester

Cat. No.: B12782039
CAS No.: 91857-69-1
M. Wt: 273.33 g/mol
InChI Key: OCSRUQKLZCMWIJ-UHFFFAOYSA-N
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Description

3-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a dimethylamino group, a methyl group, a phenyl group, and an ethyl ester functional group

Preparation Methods

The synthesis of 3-pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid and a primary amine in anhydrous acetic acid can yield the desired pyrazole ester . Another approach involves the use of hydrazine hydrate for cyclization of chalcones, followed by esterification to introduce the ethyl ester group . Industrial production methods typically involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

    Esterification and Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can participate in esterification reactions to form different esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility in chemical reactions makes it useful in various industrial applications.

Mechanism of Action

The mechanism of action of 3-pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

CAS No.

91857-69-1

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-1-methyl-5-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C15H19N3O2/c1-5-20-15(19)12-14(17(2)3)13(18(4)16-12)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3

InChI Key

OCSRUQKLZCMWIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1N(C)C)C2=CC=CC=C2)C

Origin of Product

United States

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